Gamma-CEHC

Overview

Description

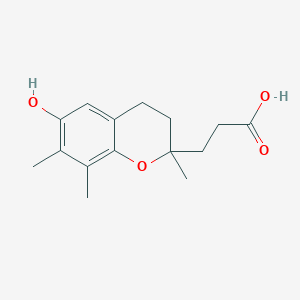

Gamma-CEHC (gamma-carboxyethyl hydroxychroman) is a metabolite of vitamin E. It has been observed that smokers have a significantly higher excretion level of urinary gamma-CEHC, and therefore require more vitamin E compared to non-smokers .

Synthesis Analysis

Deuterated analogues of α- and γ-CEHC, which are the main urinary and plasma metabolites of vitamin E, can be traced and accurately determined quantitatively by MS in complex matrices . The first synthesis of rac -[D 3 ]-γ-CEHC together with a simple route to 7a,8a-[D 2 ]-γ-CEHC has been reported .

Molecular Structure Analysis

The molecular formula of gamma-CEHC Glc is available in the chemical formula page of gamma-CEHC Glc, which identifies each constituent element by its chemical symbol and indicates the proportionate number of atoms of each element .

Chemical Reactions Analysis

Gamma-CEHC is a benzopyran and has a role as an antioxidant . It is also involved in the metabolism of vitamin E . The identity of gamma-CEHC Glc was confirmed by chemical synthesis and by comparing tandem mass fragmentation of the urinary metabolite with the authentic standard .

Scientific Research Applications

Antioxidant Activity

Gamma-CEHC has been found to have antioxidant activity comparable to Trolox at micromolar concentrations . This means it can help protect cells from damage caused by free radicals, which are harmful molecules that can lead to various health problems.

Anti-inflammatory Properties

Gamma-CEHC, like gamma-tocopherol, possesses anti-inflammatory properties . This suggests that it could potentially be used in the treatment of conditions characterized by inflammation.

Regulation of Water-Sodium Balance

The metabolite of Gamma-CEHC is attributed to natriuretic properties, including the regulation of the water-sodium balance . This could have implications for conditions related to fluid balance, such as hypertension and heart failure.

Maintenance of Cardiovascular Homeostasis

Gamma-CEHC also plays a role in maintaining cardiovascular homeostasis . This means it helps to keep the cardiovascular system stable, which is crucial for overall health and well-being.

Inhibition of COX-2 Activity

Both gamma-tocopherol and Gamma-CEHC inhibit the activity of COX-2 . COX-2 is an enzyme that plays a key role in inflammation and pain, so inhibiting its activity could have potential therapeutic benefits.

Correlation with Plasma α-Tocopherol Status

Urinary excretion of Gamma-CEHC has been found to be positively associated with plasma α-tocopherol status . This suggests that Gamma-CEHC could potentially be used as a biomarker for vitamin E status.

Association with Dietary Vitamin E Intake

The sum of 24-hour urinary excretions of Alpha- and Gamma-CEHC has been found to be positively associated with dietary vitamin E intake . This indicates that Gamma-CEHC could potentially be used to assess dietary vitamin E intake.

Mechanism of Action

Target of Action

Gamma-CEHC (gamma-carboxyethyl hydroxychroman) is a metabolite of vitamin E . It primarily targets the metabolism of vitamin E, and its action via an inhibition of vitamin E metabolism has been demonstrated in rats .

Mode of Action

Gamma-CEHC interacts with its targets by inhibiting the metabolism of vitamin E. This inhibition results in an elevation of gamma-tocopherol in various organs such as the liver, kidney, brain, and serum .

Biochemical Pathways

The primary biochemical pathway affected by Gamma-CEHC is the metabolism of vitamin E. The compound’s action results in the inhibition of vitamin E metabolism, leading to an increase in gamma-tocopherol levels in various organs . Gamma-CEHC is mainly excreted into the urine rather than into the bile, and it is present in conjugated form in human urine, mainly as glucuronide .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), Gamma-CEHC is a metabolite of vitamin E, indicating that it is formed in the body through the metabolic processes . It is mainly excreted into the urine rather than into the bile . The urinary excretion of Gamma-CEHC is positively associated with plasma alpha-tocopherol status .

Result of Action

The primary result of Gamma-CEHC’s action is an increase in gamma-tocopherol levels in various organs, including the liver, kidney, brain, and serum . This increase is due to the compound’s inhibitory effect on vitamin E metabolism.

Action Environment

Environmental factors, such as smoking, can influence the action of Gamma-CEHC. For instance, smokers have a significantly higher excretion level of urinary Gamma-CEHC, and therefore require more vitamin E compared to non-smokers . This suggests that the efficacy and stability of Gamma-CEHC’s action can be influenced by environmental factors such as smoking habits.

Safety and Hazards

Future Directions

Research into the metabolism of gamma-CEHC has highlighted important new areas of research, such as the potential for high dose vitamin E supplementation to interfere with drug metabolism, as well as alternative methods to alter vitamin E bioavailability in vivo . Moreover, 13’-COOH shows stronger anti-inflammatory and anticancer effects than γT .

properties

IUPAC Name |

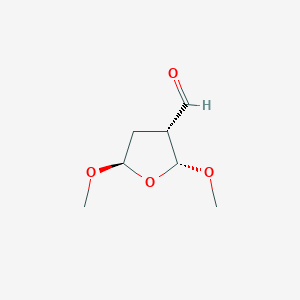

3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJQLPNCUPGMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276333, DTXSID10939039 | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

178167-75-4, 178167-77-6 | |

| Record name | 2,7,8-Trimethyl-2-(β-carboxyethyl)-6-hydroxychroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178167-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178167776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile](/img/structure/B62373.png)

![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)

![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)

![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)

![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)

![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)